
(S)-2-Amino-5-methoxytetralin (S)-mandelate
Overview
Description
(S)-2-Amino-5-methoxytetralin (S)-mandelate is a chiral compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include an amino group and a methoxy group attached to a tetralin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-methoxytetralin (S)-mandelate typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a nitro compound to introduce the amino group, followed by methoxylation to add the methoxy group. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation for the reduction step and uses chiral catalysts or chiral resolution techniques to achieve the desired enantiomeric purity. The process is optimized for high yield and cost-effectiveness, ensuring scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-methoxytetralin (S)-mandelate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro precursor can be reduced to introduce the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Nucleophiles such as sodium methoxide are used for methoxylation.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted tetralin derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-5-methoxytetralin (S)-mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-methoxytetralin (S)-mandelate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-5-methoxytetralin ®-mandelate: The enantiomer of the compound, with different stereochemistry.
2-Amino-5-methoxytetralin: Lacks the chiral mandelate moiety.
5-Methoxy-2-tetralone: A related compound with a ketone group instead of an amino group.
Uniqueness
(S)-2-Amino-5-methoxytetralin (S)-mandelate is unique due to its specific chiral configuration and the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWGCLZVABLEAP-ANNIYNITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H](C2)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693867 | |
Record name | (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439133-67-2 | |
Record name | (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-5-methoxytetralin (S)-mandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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